1H-Indole, 2,3-dihydro-5,6-dimethyl-
Overview
Description
“1H-Indole, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It’s also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The carbonyl groups of indole derivatives can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of “1H-Indole, 2,3-dihydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
“1H-Indole, 2,3-dihydro-” has a molecular weight of 119.1638 . More detailed physical and chemical properties might be available in specialized databases .Scientific Research Applications
Synthesis and Antimicrobial Screening
- Synthesis of Novel Derivatives : A study synthesized 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione and other derivatives. These compounds showed moderate inhibitory activity against the fungus Candida albicans and some activity against the Gram-positive bacteria Staphylococcus aureus, suggesting potential antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).
Synthesis of Biologically Active Derivatives
- Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study synthesized new derivatives of 2,3-dimethylindole, exploring the redox potential and steric factors. These compounds exhibit potential biological activities such as being antagonists to para amino benzoic acid, indicating their usefulness in pharmacological contexts (Avdeenko, Konovalova, & Yakymenko, 2020).
Coordination Chemistry and Biological Activity
- Coordination Chemistry of Oxovanadium(V) Complexes : This research involved synthesizing Schiff bases from 1H-indol-2,3-dione and 5,6-dimethyl-1H-indol-2,3-dione. These compounds displayed appreciable fungicidal and bactericidal properties, suggesting their potential in combating pathogenic fungi and bacteria (Garg, Fahmi, & Singh, 2007).
Synthesis of Antidepressant Analogs
- Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles : Research into the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H-pyrrolo-[3,4-b]indoles revealed a broad spectrum of pharmacological activity. This finding is significant for the development of new medicines following the “magic bullet” concept, indicating potential antidepressant applications (Ivachtchenko et al., 2010).
Potential in Antidepressant Formulations
- Potential Antidepressant Activity : A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles demonstrated potential antidepressant activity in preliminary screenings. One derivative, in particular, was notably potent in preventing reserpine ptosis in mice (Demerson, Santroch, & Humber, 1975).
Synthesis and Functionalization
- Synthesis and Functionalization of Indoles : Indole derivatives, including those related to 1H-Indole, 2,3-dihydro-5,6-dimethyl-, are important in synthesizing biologically active compounds. This research explored the synthesis and functionalization of indoles, which is crucial in developing natural and synthetic compounds with significant biological activity (Cacchi & Fabrizi, 2005).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that proper safety measures should be taken when handling this compound, as with any chemical substance .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Biochemical Analysis
Biochemical Properties
1H-Indole, 2,3-dihydro-5,6-dimethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . The interactions of 1H-Indole, 2,3-dihydro-5,6-dimethyl- with these biomolecules can lead to significant changes in their biochemical properties, such as enzyme inhibition or activation, and modulation of protein-protein interactions.
Cellular Effects
1H-Indole, 2,3-dihydro-5,6-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with cellular components . For example, 1H-Indole, 2,3-dihydro-5,6-dimethyl- can modulate the expression of specific genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 2,3-dihydro-5,6-dimethyl- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of their activity . For instance, 1H-Indole, 2,3-dihydro-5,6-dimethyl- can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole, 2,3-dihydro-5,6-dimethyl- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and potency . Additionally, the long-term exposure to 1H-Indole, 2,3-dihydro-5,6-dimethyl- in in vitro or in vivo studies can lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1H-Indole, 2,3-dihydro-5,6-dimethyl- can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects of indole derivatives, where a certain dosage is required to achieve the desired biological activity . Exceeding this threshold can lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1H-Indole, 2,3-dihydro-5,6-dimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in the levels of metabolites and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H-Indole, 2,3-dihydro-5,6-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, indole derivatives can be transported across cell membranes by specific transporters, facilitating their distribution to target tissues and cells.
Subcellular Localization
The subcellular localization of 1H-Indole, 2,3-dihydro-5,6-dimethyl- can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of 1H-Indole, 2,3-dihydro-5,6-dimethyl- with other biomolecules and affect its overall biological activity.
Properties
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNDQYXHHLGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479341 | |
Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791609-49-9 | |
Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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